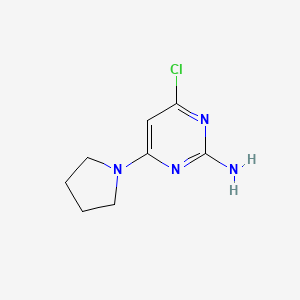
4-氯-6-(吡咯烷-1-基)嘧啶-2-胺
描述
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a pyrrolidine ring attached to the pyrimidine core, with a chlorine atom at the 4-position and an amine group at the 2-position
科学研究应用
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用机制
Mode of Action
Pyrimidine derivatives have been known to interact with various enzymes and receptors in the cell, potentially altering cellular functions .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
More research is needed to understand the compound’s effects at the molecular and cellular levels .
生化分析
Biochemical Properties
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions are primarily inhibitory, meaning that 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a variety of downstream effects, depending on the specific enzyme and pathway involved.
Cellular Effects
The effects of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the insulin-like growth factor 1 receptor, which plays a crucial role in cell growth and metabolism . Additionally, it has antioxidative and antibacterial properties, which can affect the cell cycle and overall cellular health . By interacting with these pathways, 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine can alter cellular functions, potentially leading to therapeutic applications.
Molecular Mechanism
At the molecular level, 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and altering the biochemical pathways they regulate. For example, by inhibiting phosphodiesterase type 5, it can affect cyclic nucleotide signaling, which is crucial for various cellular processes . Additionally, its interaction with the insulin-like growth factor 1 receptor can lead to changes in gene expression, further influencing cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine can change over time. This compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that its inhibitory effects on enzymes can diminish as the compound degrades, leading to a decrease in its overall efficacy . Additionally, prolonged exposure to this compound in in vitro or in vivo studies can lead to adaptive cellular responses, potentially altering its initial effects.
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, its inhibition of isocitrate dehydrogenase 1 can affect the tricarboxylic acid cycle, altering cellular energy production and metabolic balance . These interactions underscore the compound’s potential impact on cellular metabolism and energy homeostasis.
Transport and Distribution
Within cells and tissues, 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can also influence its overall efficacy and potential side effects, as its accumulation in certain tissues may lead to localized toxicity .
Subcellular Localization
The subcellular localization of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the mitochondria can enhance its inhibitory effects on mitochondrial enzymes, further influencing cellular metabolism . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine with ammonia or an amine source. The reaction is usually carried out under mild conditions, such as room temperature, and may require a catalyst to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine .
Types of Reactions:
Substitution Reactions: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Cyclization Reactions: The pyrrolidine ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Ammonia, primary and secondary amines.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Cyclized heterocyclic compounds .
相似化合物的比较
- 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine
- 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine
Comparison:
Structural Differences: While all these compounds share a pyrimidine core with a pyrrolidine ring, the position of the chlorine atom and the presence of additional functional groups can vary.
Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
Biological Activity: The biological activity of these compounds can differ based on their ability to interact with specific molecular targets and pathways.
属性
IUPAC Name |
4-chloro-6-pyrrolidin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFKNMLIUPIVKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363238 | |
| Record name | 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
263276-45-5 | |
| Record name | 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


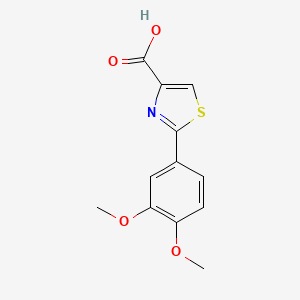
![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)
![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)
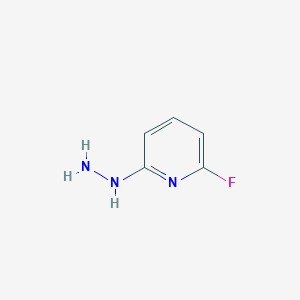
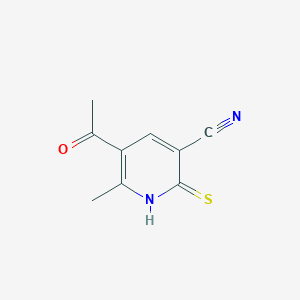

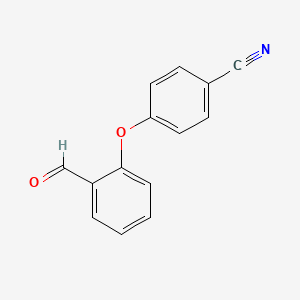


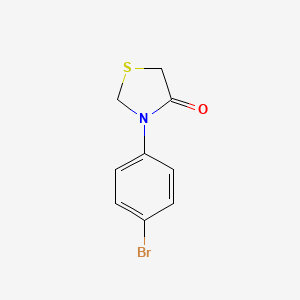
![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)
![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)
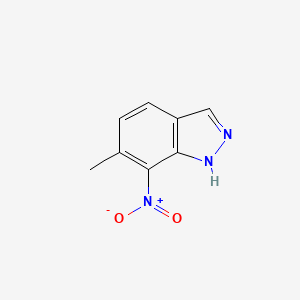
![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)
